molecular formula C21H17BrN2O5S B423186 5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE

5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE

Cat. No.: B423186
M. Wt: 489.3g/mol
InChI Key: VBFJUCRXCUTWDA-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that features a combination of aromatic rings, a hydrazone linkage, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE typically involves the reaction of 3-bromobenzoyl hydrazine with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then reacted with benzenesulfonyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylhydrazine: A simpler hydrazine derivative with similar reactivity.

    2-Methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Benzenesulfonyl Chloride: A sulfonating agent used in the synthesis.

Uniqueness

5-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the bromophenyl and methoxyphenyl groups, along with the sulfonate moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H17BrN2O5S

Molecular Weight

489.3g/mol

IUPAC Name

[5-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H17BrN2O5S/c1-28-19-11-10-15(14-23-24-21(25)16-6-5-7-17(22)13-16)12-20(19)29-30(26,27)18-8-3-2-4-9-18/h2-14H,1H3,(H,24,25)/b23-14+

InChI Key

VBFJUCRXCUTWDA-OEAKJJBVSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OS(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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